molecular formula C8H10F3NO3 B143274 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid CAS No. 126501-70-0

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B143274
CAS No.: 126501-70-0
M. Wt: 225.16 g/mol
InChI Key: USCGUOIGFONADD-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications, particularly in the synthesis of complex molecules and the study of receptor-ligand interactions .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCGUOIGFONADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404180
Record name 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126501-70-0
Record name 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

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